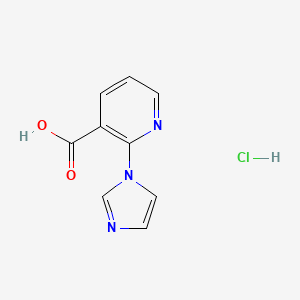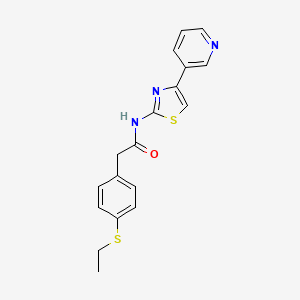![molecular formula C18H27N3O4 B2514676 tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate CAS No. 1233955-16-2](/img/structure/B2514676.png)
tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are relevant to the understanding of similar compounds. These derivatives are often intermediates in the synthesis of biologically active compounds, including anticancer drugs and nociceptin antagonists . The tert-butyl group is a common protecting group in organic synthesis, and the piperidine moiety is a structural element found in many pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For example, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for the synthesis of various derivatives, including those with potential anticancer activity . The synthesis process can include steps such as diastereoselective reduction, isomerization, nucleophilic substitution, oxidation, halogenation, and elimination reactions . The yields of these syntheses can vary, with some methods being optimized for large-scale production and high enantiomeric excess .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as IR, NMR, MS, and single-crystal X-ray diffraction . These analyses can reveal the conformation of the piperidine ring, the dihedral angles between various rings in the molecules, and the presence of intramolecular hydrogen bonds that stabilize the molecular structure . DFT calculations are also used to predict and confirm the geometrical parameters of these molecules .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives can undergo various chemical reactions, including allylation and the formation of Schiff bases . These reactions are important for further functionalization of the molecule and for the synthesis of more complex structures. The reactivity of different functional groups within these molecules can be exploited to create a diverse array of piperidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives can be studied using computational methods such as DFT. These studies can provide insights into the hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals of the compounds . Such properties are important for understanding the behavior of these molecules in different environments and for predicting their potential applications, such as in nonlinear optical materials or as pharmaceuticals.
Scientific Research Applications
Synthesis and Characterization
One major application of tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate is in the synthesis of key intermediates for pharmaceutical compounds. For example, it has been used in the synthesis of Vandetanib intermediates through processes involving acylation, sulfonation, and substitution, with a focus on optimizing the synthetic method to improve yield (Min Wang, Wenhui Wang, Qidong Tang, & Shan Xu, 2015). Additionally, its derivatives have been explored for the preparation of diverse piperidine derivatives, promising for various pharmaceutical applications (A. I. Moskalenko & V. Boev, 2014).
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of biologically active molecules, such as crizotinib, highlighting its utility in creating compounds with significant therapeutic potential (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, & Shan Xu, 2016). The methodology emphasizes the compound's versatility in synthesizing complex structures, confirming the importance of detailed structural characterization to ensure the success of synthetic routes.
Crystal Structure Analysis
Investigations into the crystal structure of tert-butyl derivatives, including tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate, have contributed to a deeper understanding of molecular packing, hydrogen bonding, and intermolecular interactions, which are critical for the design and synthesis of new compounds with desired properties (C. Didierjean, J. Marin, E. Wenger, J. Briand, A. Aubry, & G. Guichard, 2004).
Biological Evaluation
While excluding direct applications in drug dosage and side effects, the role of tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate derivatives in biological studies—such as the evaluation of antibacterial and anthelmintic activity—demonstrates its potential in contributing to the development of new therapeutic agents (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, & P. Suchetan, 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion (P301+P312), skin contact (P302+P352), and eye contact (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 4-[(3-methoxyphenyl)carbamoylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-10-8-13(9-11-21)19-16(22)20-14-6-5-7-15(12-14)24-4/h5-7,12-13H,8-11H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVKNQIMUDWVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)
![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)
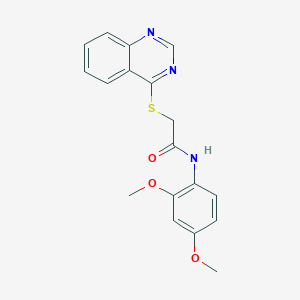
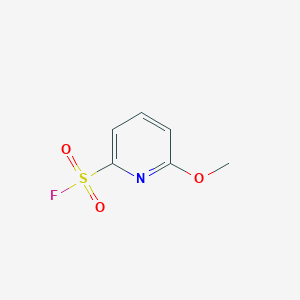
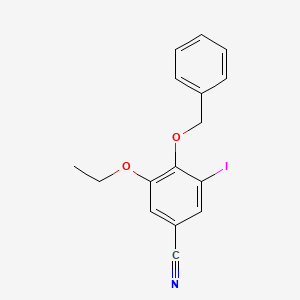
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)
![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)
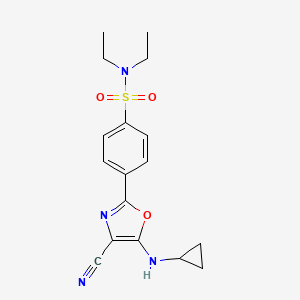
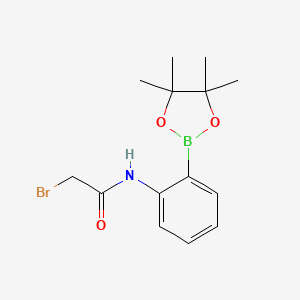
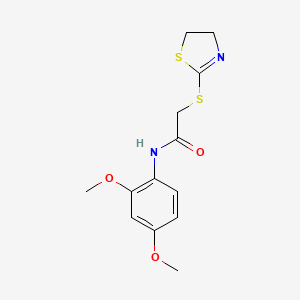
![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)
